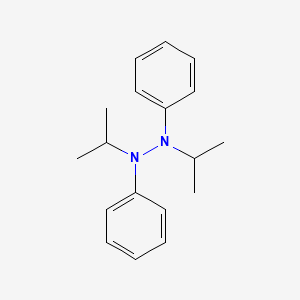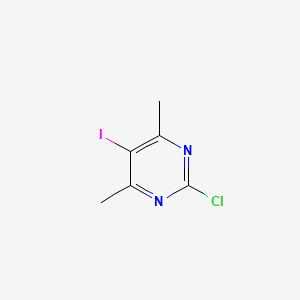
2-Chloro-5-iodo-4,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-iodo-4,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H6ClIN2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-5-iodo-4,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the halogenation of 4,6-dimethylpyrimidine. The process typically starts with the chlorination of 4,6-dimethylpyrimidine to form 2-chloro-4,6-dimethylpyrimidine. This intermediate is then subjected to iodination to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis. This method enhances reaction efficiency and reduces reaction times compared to conventional heating methods. The use of microwave irradiation allows for better control over reaction conditions, leading to higher yields and fewer by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-iodo-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like aniline derivatives under microwave conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline derivatives can yield 2-anilinopyrimidines, which have potential bioactivity .
Aplicaciones Científicas De Investigación
2-Chloro-5-iodo-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-iodo-4,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. For instance, as a kinase inhibitor, it may bind to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4,6-dimethylpyrimidine
- 4-Chloro-5-iodo-2,6-dimethylpyrimidine
- 2-Amino-4-chloro-5,6-dimethylpyrimidine
- 2-Chloro-4,5-dimethylpyrimidine
Uniqueness
2-Chloro-5-iodo-4,6-dimethylpyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This dual halogenation allows for selective functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H6ClIN2 |
|---|---|
Peso molecular |
268.48 g/mol |
Nombre IUPAC |
2-chloro-5-iodo-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C6H6ClIN2/c1-3-5(8)4(2)10-6(7)9-3/h1-2H3 |
Clave InChI |
QHUMRICYNQHOEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)Cl)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


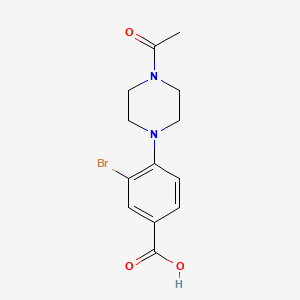
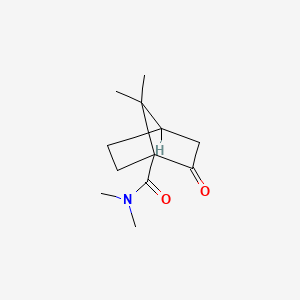
![5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B13935832.png)
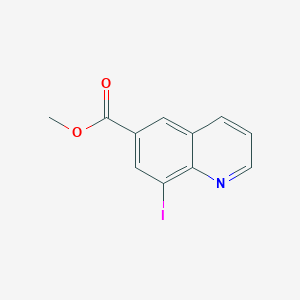
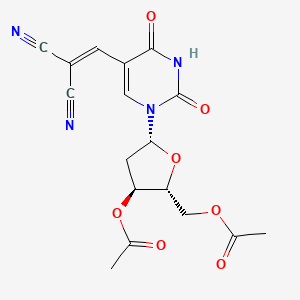
![n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
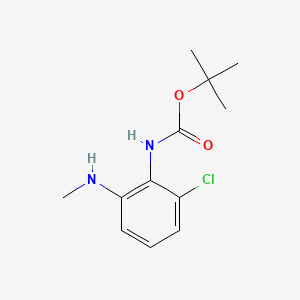
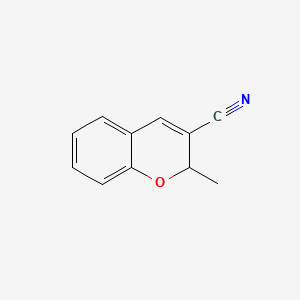

![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)


